An In-depth Technical Guide to Aldosterone-d8: Physical, Chemical, and Analytical Characteristics
An In-depth Technical Guide to Aldosterone-d8: Physical, Chemical, and Analytical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of Aldosterone-d8, a deuterated analog of the mineralocorticoid hormone aldosterone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biomedical research fields where aldosterone analysis is critical.
Core Physical and Chemical Properties
Aldosterone-d8 is a stable, isotopically labeled form of aldosterone, primarily utilized as an internal standard in quantitative mass spectrometry-based assays. The incorporation of eight deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification of endogenous aldosterone in complex biological matrices.
Quantitative Data Summary
Table 1: General and Chemical Properties
| Property | Aldosterone-d8 | Aldosterone |
| Chemical Formula | C₂₁H₂₀D₈O₅ | C₂₁H₂₈O₅ |
| Molecular Weight | 368.49 g/mol [1][2] | 360.44 g/mol [3] |
| CAS Number | 1261254-31-2[4] | 52-39-1[3] |
| Appearance | Solid, White to off-white | Solid |
| Purity | Typically ≥98% | N/A |
Table 2: Physical Properties
| Property | Aldosterone-d8 (Estimated) | Aldosterone (Experimental) |
| Melting Point | ~166.5 °C | 166.5 °C |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in DMSO, ethanol, and methanol. Sparingly soluble in aqueous buffers. | Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL). Sparingly soluble in aqueous buffers (~0.2 mg/mL in a 1:1 solution of ethanol:PBS, pH 7.2) |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | -20°C |
Experimental Protocols
Aldosterone-d8 is a critical component in the gold-standard method for aldosterone quantification: isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following section outlines a typical experimental protocol for the analysis of aldosterone in human plasma.
Quantification of Aldosterone in Human Plasma by LC-MS/MS
This protocol is a composite of established methods and serves as a general guideline. Specific parameters may require optimization based on the instrumentation and laboratory conditions.
2.1.1. Materials and Reagents
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Aldosterone-d8 (internal standard)
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Aldosterone (for calibration standards)
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Human plasma (K2EDTA or serum)
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Methanol (LC-MS grade)
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Water (LC-MS grade)
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Formic acid
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Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
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Zinc sulfate solution
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Phosphoric acid
2.1.2. Sample Preparation (Solid-Phase Extraction)
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Spiking: To 200 µL of plasma sample, add a known amount of Aldosterone-d8 solution (e.g., 25 µL of a 1 ng/mL solution).
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Protein Precipitation: Add 200 µL of 0.1 M zinc sulfate in 50% methanol to precipitate plasma proteins. Vortex mix.
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Acidification: Add 450 µL of 0.05% (v/v) phosphoric acid. Vortex mix.
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Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
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SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol/water solution (e.g., 40:60, v/v).
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Elution: Elute the aldosterone and Aldosterone-d8 from the cartridge with 1 mL of methanol.
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Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2.1.3. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Methanol with 0.1% formic acid.
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Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
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Flow Rate: 0.3 - 0.5 mL/min.
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Injection Volume: 10 - 20 µL.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
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Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both aldosterone and Aldosterone-d8.
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Aldosterone: m/z 361.2 → 333.2
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Aldosterone-d8: m/z 369.2 → 341.2
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Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity.
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2.1.4. Data Analysis
The concentration of aldosterone in the sample is determined by calculating the peak area ratio of the endogenous aldosterone to the Aldosterone-d8 internal standard and comparing this ratio to a calibration curve constructed using known concentrations of aldosterone.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key biological and analytical processes related to aldosterone and its deuterated analog.
Aldosterone Synthesis and the Renin-Angiotensin-Aldosterone System (RAAS)
The synthesis and release of aldosterone are tightly regulated by the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade for maintaining blood pressure and fluid balance.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Experimental Workflow for Aldosterone Quantification
This diagram outlines the major steps involved in the quantification of aldosterone from a biological sample using Aldosterone-d8 as an internal standard.
Caption: Workflow for aldosterone quantification using LC-MS/MS.
